Paclitaxel-d5 - 1129540-33-5

Paclitaxel-d5

Catalog Number: EVT-1167107
CAS Number: 1129540-33-5
Molecular Formula: C47H51NO14
Molecular Weight: 858.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paclitaxel, a prominent antineoplastic agent, has garnered significant attention due to its efficacy in treating various human malignancies. Its complex diterpene structure, characterized by a taxane ring, a four-membered oxetane ring, and an ester side chain at position C-13, underpins its unique mechanism of action. This drug has demonstrated a remarkable ability to enhance the polymerization of tubulin into stable microtubules and stabilize them against depolymerization, distinguishing it from other chemotherapeutic agents1.

Mechanism of Action

Paclitaxel operates through a distinct mechanism that involves the stabilization of microtubules, which are critical components of the cell's cytoskeleton. By promoting the assembly of tubulin into microtubules and preventing their disassembly, paclitaxel disrupts the normal dynamics required for cell division. This stabilization effect leads to the formation of extensive parallel arrays or stable bundles of microtubules in tissue culture cells and blocks cells in the G2/M phase of the cell cycle, preventing the formation of a normal mitotic apparatus1.

Moreover, paclitaxel has been shown to reprogram tumor-associated macrophages (TAMs) from an M2-polarized, tumor-promoting state to an M1-like, tumor-fighting phenotype. This reprogramming is dependent on the Toll-like receptor 4 (TLR4) and contributes to the drug's antitumor immunity2. Additionally, paclitaxel can inhibit the progression of mitotic cells to the G1 phase by interfering with spindle formation, further elucidating its role in cell cycle arrest3.

Applications in Various Fields

Cancer Chemotherapy

Paclitaxel's primary application is in the field of cancer chemotherapy, where it has shown promising activity against a range of solid tumors. Its ability to induce cell cycle arrest and apoptosis in tumor cells is a cornerstone of its therapeutic effect. For instance, in non-small-cell lung cancer (NSCLC), paclitaxel has been found to induce apoptosis and enhance the apoptotic effect when combined with agents targeting Fas or TRAIL receptors5.

Immunomodulation

The drug's impact on the immune system, particularly its influence on TAMs, suggests potential for combination therapies with immunotherapies. By skewing TAMs toward an immunocompetent profile, paclitaxel may enhance the overall antitumor response2.

Antiangiogenic Activity

Paclitaxel also exhibits antiangiogenic properties, which are crucial in inhibiting tumor growth and metastasis. It has been observed to exert a cytostatic effect on endothelial cells, inhibiting their proliferation and morphogenesis without inducing apoptosis at low concentrations6.

Cell Death Mechanisms

In the context of NSCLC, paclitaxel has been reported to trigger cell death primarily through caspase-independent pathways, suggesting a complex interplay of apoptotic mechanisms that may have therapeutic implications7.

Molecular Effects

At clinically relevant concentrations, paclitaxel's effects are primarily associated with its tubulin-binding properties, leading to mitotic arrest and cytotoxicity. However, at higher concentrations, it can activate various signaling pathways and gene expression, although these effects are less relevant to its clinical use8.

Future Directions
  • Overcoming drug resistance: Resistance to Paclitaxel is a significant challenge in cancer treatment. Researchers are exploring strategies to overcome this resistance, including developing new formulations of Paclitaxel and combining it with other therapies. []
  • Reducing side effects: Paclitaxel can cause several side effects, including peripheral neuropathy, myelosuppression, and hypersensitivity reactions. Research is ongoing to develop strategies to minimize these side effects, such as new drug delivery systems and supportive care measures. []
  • Targeted therapy: Researchers are investigating ways to target Paclitaxel specifically to cancer cells to enhance its effectiveness and reduce side effects. []

Docetaxel

  • Compound Description: Docetaxel, similar to Paclitaxel-d5, is a taxane chemotherapy medication used to treat a variety of cancers, including breast, prostate, lung, gastric, head and neck, and ovarian cancers. It works by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis. []
  • Relevance: Both Docetaxel and Paclitaxel-d5 belong to the taxane family, sharing a similar core structure and mechanism of action involving microtubule stabilization. [, ] The two compounds differ slightly in their side chains, which accounts for some differences in their pharmacological properties.

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic with antitumor activity. It works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which contribute to its cytotoxic effects. Doxorubicin is used to treat various cancers, including leukemia, lymphoma, breast cancer, and sarcomas. [, , ]

Epirubicin

  • Compound Description: Epirubicin is another anthracycline chemotherapy drug, similar in structure and mechanism of action to Doxorubicin. It is used in the treatment of various cancers, including breast cancer, lymphoma, and leukemia. [, , ]
  • Relevance: Like Doxorubicin, Epirubicin is not structurally similar to Paclitaxel-d5 but is often combined with taxanes, including Paclitaxel, in chemotherapy regimens. [, , ] This combination aims to improve treatment outcomes by targeting different pathways involved in cancer cell growth and survival.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, lung, and bladder cancers. It acts by crosslinking DNA, leading to DNA damage and ultimately cell death. [, , , , , , , , , ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. It is used to treat a variety of cancers, including colorectal, breast, pancreatic, and head and neck cancers. [, , , , , , , , , , , ]
  • Relevance: Although not structurally similar to Paclitaxel-d5, 5-FU is often combined with Paclitaxel-d5 in chemotherapy regimens for treating various cancers, including gastric, esophageal, and breast cancers. [, , , , , , , , , , , ] This combination targets cancer cells through distinct mechanisms, inhibiting DNA synthesis and microtubule function, respectively, potentially leading to synergistic anticancer effects.

Carboplatin

  • Compound Description: Carboplatin is another platinum-based chemotherapy drug with a mechanism of action similar to Cisplatin. It is often used as an alternative to Cisplatin due to its milder side effect profile. Carboplatin is used in treating various cancers, including lung, ovarian, and head and neck cancers. [, , , ]
  • Relevance: While not structurally related to Paclitaxel-d5, Carboplatin is often combined with it in chemotherapy regimens. [, , , ] These combinations are used for treating several cancers, including lung, endometrial, and uterine serous carcinomas, aiming for synergistic anticancer effects through different mechanisms of action.

Gemcitabine

  • Compound Description: Gemcitabine is an antimetabolite chemotherapy drug that disrupts DNA replication by inhibiting ribonucleotide reductase. It is used in the treatment of various cancers, including pancreatic, lung, bladder, and breast cancers. [, , ]

Properties

CAS Number

1129540-33-5

Product Name

Paclitaxel-d5

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO14

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

Abraxane-d5; Genaxol-d5; Genetaxyl-d5; OncoGel-d5; Onxal-d5; Pacliex-d5; (-)-Paclitaxel-d5; Taxol-d5; Yewtaxan-d5; NSC 125973-d5;

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.